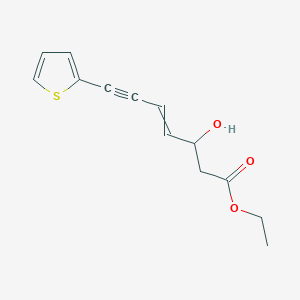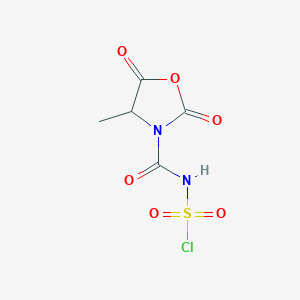
2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core substituted with furan and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Substitution Reactions: The furan and nitrophenyl groups are introduced through substitution reactions. For example, the furan group can be introduced via a Suzuki coupling reaction, while the nitrophenyl group can be introduced through a nitration reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinazolinone core.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino-substituted quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
Scientific Research Applications
2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: Use in the development of organic semiconductors and light-emitting materials.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(Furan-
Properties
CAS No. |
62820-61-5 |
|---|---|
Molecular Formula |
C18H11N3O4 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-(furan-2-yl)-3-(3-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C18H11N3O4/c22-18-14-7-1-2-8-15(14)19-17(16-9-4-10-25-16)20(18)12-5-3-6-13(11-12)21(23)24/h1-11H |
InChI Key |
SJHNNNYFIKMPPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


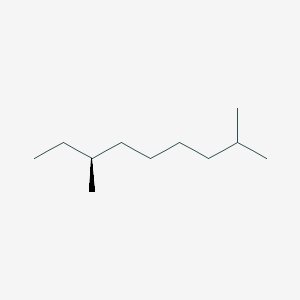
![Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester](/img/structure/B14514049.png)
![Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid](/img/structure/B14514071.png)
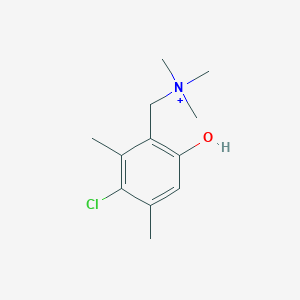
![2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14514081.png)

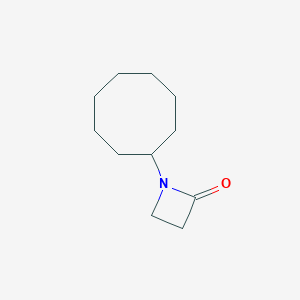
![3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14514096.png)

![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)


